

## **GW856464** discovery and synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GW856464  |           |
| Cat. No.:            | B12783476 | Get Quote |

[2] **GW856464** is a potent inhibitor of human neutrophil elastase (HNE), with a K i value of < 10 nM and good selectivity over other serine proteases. It has been shown to be effective in animal models of inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. GW856464 is a slow, tight-binding inhibitor of HNE, with a k on of  $1.1 \times 10.6 \text{ M} \cdot 1 \text{ s} \cdot 1$  and a k off of  $1.1 \times 10.3 \text{ s} \cdot 1$ . It has a residence time of > 15 min on the enzyme. --INVALID-LINK-- GW856464 is a potent and selective inhibitor of neutrophil elastase (NE), a serine protease that plays a key role in the pathogenesis of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. GW856464 was discovered by GlaxoSmithKline and was developed for the treatment of COPD. However, the development of **GW856464** was discontinued in phase II clinical trials due to lack of efficacy. --INVALID-LINK-- Synthesis of GW856464. The synthesis of GW856464 is described in the following scheme. Scheme 1. a) (i) 2,2-dimethyl-1,3-dioxane-4,6-dione, 4-(dimethylamino)pyridine, CH 2 Cl 2, rt, 1 h; (ii) 4-methylmorpholine, 2,4,6-trichlorobenzoyl chloride, CH 2 Cl 2, rt, 1 h; (iii) 2-(2-aminoethoxy)ethanol, rt, 18 h; (b) 2,2-dimethoxypropane, p-toluenesulfonic acid, acetone, rt, 18 h; (c) (i) LiAlH 4, THF, 0 °C to rt, 1 h; (ii) H 2 O; (d) (i) Dess-Martin periodinane, CH 2 Cl 2, rt, 1 h; (ii) NaHCO 3; (e) (i) (2S,5R)-2-tert-butyl-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,5-dihydro-1H-pyrrol-1-yl 2,2-dimethylpropanoate, n-BuLi, THF, -78 °C to rt, 1 h; (ii) H 2 O; (f) (i) HCl, MeOH, rt, 18 h; (ii) NaHCO 3; (g) (i) 2-(1Hbenzo[d]imidazol-2-yl)acetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1hydroxybenzotriazole, N,N-dimethylformamide, rt, 18 h; (ii) NaHCO 3 . --INVALID-LINK--**GW856464** is a potent and selective inhibitor of neutrophil elastase (NE). It was developed by GlaxoSmithKline for the treatment of chronic obstructive pulmonary disease (COPD), but its development was discontinued in phase II clinical trials due to lack of efficacy. GW856464 has a Ki of <10 nM for NE and is >100-fold selective for NE over other serine proteases. It is a slow,



tight-binding inhibitor of NE with a kon of 1.1 x 106 M-1s-1 and a koff of 1.1 x 10-3s-1. --INVALID-LINK-- The present invention relates to a novel crystalline form of the compound N-((1S)-1-((4-amino-3-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-methylpropyl)-5-chloro-4-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)amino)-2-methylbenzamide, known as **GW856464**, and to processes for its preparation. The invention also relates to pharmaceutical compositions containing this crystalline form and to its use in the treatment of diseases mediated by neutrophil elastase, such as chronic obstructive pulmonary disease (COPD). --INVALID-LINK-- The invention provides a process for the preparation of a compound of formula (I), which is known as **GW856464**, or a salt thereof. The process comprises reacting a compound of formula (II) with a compound of formula (III) in the presence of a coupling agent. The invention also provides a crystalline form of **GW856464**, which is designated as Form 1. Form 1 is characterized by its X-ray powder diffraction (XRPD) pattern. The invention also provides a pharmaceutical composition comprising Form 1 and a pharmaceutically acceptable carrier. The pharmaceutical composition can be used to treat a disease mediated by neutrophil elastase, such as chronic obstructive pulmonary disease (COPD). --INVALID-LINK-- The present invention relates to a process for the preparation of N-((1S)-1-((4-amino-3-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-methylpropyl)-5-chloro-4-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)amino)-2-methylbenzamide (GW856464), which is a potent and selective inhibitor of neutrophil elastase (NE). The process comprises the steps of: (a) reacting (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid with 5-chloro-4-amino-2methylbenzoic acid in the presence of a coupling agent to give (S)-5-chloro-4-((2-((methoxycarbonyl)amino)-3-methylbutanoyl)amino)-2-methylbenzoic acid; (b) reacting the product of step (a) with (S)-2-amino-N-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-3methylbutanamide in the presence of a coupling agent to give GW856464. --INVALID-LINK--The present invention provides a process for the preparation of **GW856464**, a neutrophil elastase inhibitor, comprising the steps of: (a) coupling of (S)-2-((methoxycarbonyl)amino)-3methylbutanoic acid with 5-chloro-4-amino-2-methylbenzoic acid to give (S)-5-chloro-4-((2-((methoxycarbonyl)amino)-3-methylbutanoyl)amino)-2-methylbenzoic acid; and (b) coupling of the product of step (a) with (S)-2-amino-N-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-3methylbutanamide to give GW856464. --INVALID-LINK-- An In-depth Technical Guide to the Discovery and Synthesis of GW856464

For Researchers, Scientists, and Drug Development Professionals

### Introduction



**GW856464** is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases. Developed by GlaxoSmithKline, it was investigated for the treatment of chronic obstructive pulmonary disease (COPD). While its clinical development was discontinued due to a lack of efficacy in Phase II trials, the discovery and synthesis of **GW856464** remain a significant case study in medicinal chemistry and drug design. This document provides a comprehensive overview of the discovery, synthesis, and biochemical properties of **GW856464**.

## **Discovery and Mechanism of Action**

**GW856464** was identified as a slow, tight-binding inhibitor of HNE. Its mechanism involves a strong and prolonged interaction with the enzyme, leading to effective inhibition of its proteolytic activity. This potent inhibition is characterized by a low nanomolar inhibition constant (Ki) and a slow dissociation rate, resulting in a long residence time on the enzyme.

#### **Biochemical and Pharmacokinetic Data**

The following tables summarize the key quantitative data for **GW856464**, highlighting its potency and selectivity for neutrophil elastase.

| Parameter      | Value                                        | Reference |
|----------------|----------------------------------------------|-----------|
| Ki (HNE)       | < 10 nM                                      |           |
| kon (HNE)      | 1.1 x 10^6 M-1s-1                            |           |
| koff (HNE)     | 1.1 x 10^-3 s-1                              | -         |
| Residence Time | > 15 min                                     | -         |
| Selectivity    | >100-fold for NE over other serine proteases | -         |

# **Synthesis Pathway**

The synthesis of **GW856464** involves a multi-step process, primarily centered around the coupling of key building blocks. The general approach involves the sequential coupling of three main fragments. While multiple patents describe slight variations, a common pathway involves the initial coupling of (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid with 5-chloro-4-



amino-2-methylbenzoic acid. The resulting intermediate is then coupled with (S)-2-amino-N-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-3-methylbutanamide to yield the final compound, **GW856464**.

A detailed, step-by-step synthetic scheme is outlined below, based on descriptions found in the patent literature.

### **Experimental Protocols**

General Coupling Procedure:

The coupling reactions described in the synthesis of **GW856464** typically employ standard peptide coupling reagents. A general protocol is as follows:

- Acid Activation: The carboxylic acid component is dissolved in an appropriate aprotic solvent
  (e.g., N,N-dimethylformamide). A coupling agent (e.g., 1-ethyl-3-(3dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., 1-hydroxybenzotriazole
  (HOBt)) are added, and the mixture is stirred at room temperature to form an activated ester.
- Amine Addition: The amine component is added to the reaction mixture.
- Reaction: The reaction is stirred at room temperature for a specified period (typically 12-24 hours) until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is then purified using a suitable method, such as column chromatography on silica gel, to yield the desired coupled product.

# Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of **GW856464**, highlighting the key coupling steps.





#### Click to download full resolution via product page

Caption: A simplified diagram illustrating the key coupling steps in the synthesis of **GW856464**.

### Conclusion

**GW856464** stands as a well-characterized, potent, and selective inhibitor of human neutrophil elastase. Although it did not proceed to market, the extensive research into its synthesis and mechanism of action provides valuable insights for the continued development of novel anti-inflammatory agents. The synthetic pathways and biochemical data presented here offer a comprehensive resource for researchers in the field of drug discovery.

 To cite this document: BenchChem. [GW856464 discovery and synthesis pathway].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12783476#gw856464-discovery-and-synthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com